molecular formula C19H29NO6S B245551 Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate

Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate

Cat. No. B245551
M. Wt: 399.5 g/mol
InChI Key: WDIPSDGJBACCQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in the growth and survival of cancer cells.

Mechanism of Action

Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate exerts its anti-cancer activity by inhibiting the activity of BTK, ITK, and TEC family kinases. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cell lymphomas. ITK is involved in T-cell receptor signaling, which is important for the activation and proliferation of T-cells. TEC family kinases are involved in the signaling pathways that regulate the migration and invasion of cancer cells. By inhibiting these kinases, Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate disrupts the signaling pathways that promote the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate has been shown to have potent anti-cancer activity in preclinical models of cancer. In vitro studies have demonstrated that Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate inhibits the growth and survival of cancer cells, induces apoptosis, and inhibits the migration and invasion of cancer cells. In vivo studies have shown that Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate inhibits the growth of lymphoma and leukemia xenografts in mice, and enhances the anti-tumor activity of other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate is a valuable tool for studying the role of BTK, ITK, and TEC family kinases in cancer biology. However, there are some limitations to its use in lab experiments. Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate is a small molecule inhibitor, which means that it may have off-target effects on other kinases or enzymes. In addition, Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate may have different pharmacokinetic properties in different animal models, which may affect its efficacy and toxicity.

Future Directions

There are several potential future directions for the development of Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate. One direction is the development of combination therapies that target multiple signaling pathways in cancer cells. For example, Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate could be combined with other kinase inhibitors or immune checkpoint inhibitors to enhance its anti-tumor activity. Another direction is the development of biomarkers that can predict the response to Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate in different types of cancer. Finally, the development of Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate analogs with improved pharmacokinetic properties and selectivity could lead to the development of more potent and specific inhibitors for the treatment of cancer.

Synthesis Methods

The synthesis of Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate involves several steps, starting from commercially available starting materials. The key step involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with piperidine-4-carboxylic acid ethyl ester in the presence of a base, such as triethylamine. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate inhibits the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC family kinases. These kinases are involved in the signaling pathways that regulate the growth and survival of cancer cells.

properties

Molecular Formula

C19H29NO6S

Molecular Weight

399.5 g/mol

IUPAC Name

ethyl 1-(2,5-diethoxy-4-methylphenyl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C19H29NO6S/c1-5-24-16-13-18(17(25-6-2)12-14(16)4)27(22,23)20-10-8-15(9-11-20)19(21)26-7-3/h12-13,15H,5-11H2,1-4H3

InChI Key

WDIPSDGJBACCQZ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCC(CC2)C(=O)OCC

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCC(CC2)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.